molecular formula C7H5FO2S B1441434 4-Fluoro-3-sulfanylbenzoic acid CAS No. 1219001-34-9

4-Fluoro-3-sulfanylbenzoic acid

Cat. No. B1441434
M. Wt: 172.18 g/mol
InChI Key: ZYMLNDHWRTUUHP-UHFFFAOYSA-N
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Description

4-Fluoro-3-sulfanylbenzoic acid is a chemical compound with the molecular formula C7H5FO2S . It is a derivative of benzoic acid carboxylic acid .


Synthesis Analysis

The synthesis of 4-Fluoro-3-sulfanylbenzoic acid involves a reaction with hydrogen chloride and stannous chloride dihydrate in water at 100°C . The reaction mixture is then diluted with water, basified with saturated sodium bicarbonate, and filtered. The filtrate is acidified with 1N HCl and extracted with dichloromethane twice. The combined organics are then washed further with brine and the organic phase is then dried over Na2SO4, filtered, and the filtrate concentrated in vacuo .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-sulfanylbenzoic acid is represented by the formula C7H5FO2S . The average mass is 172.177 Da and the monoisotopic mass is 171.999435 Da .

Scientific Research Applications

1. Organotin Complexes and Supramolecular Structures

4-Sulfanylbenzoic acid, a related compound to 4-Fluoro-3-sulfanylbenzoic acid, has been used to synthesize diverse organotin complexes. These complexes exhibit unique supramolecular structures, including 1D molecular chains and 2D networks, formed by various intermolecular interactions like hydrogen bonds. These findings provide insights into the coordination behavior and potential applications in material science and supramolecular chemistry (Ma et al., 2005).

2. Synthesis and Biological Activity of Derivatives

Related compounds of 4-Fluoro-3-sulfanylbenzoic acid have been synthesized and their biological activities explored. For instance, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline exhibited potent antimicrobial activity, providing a basis for potential pharmacological applications (Janakiramudu et al., 2017).

3. Enhancing Conductivity in Organic Electronics

In the field of organic electronics, 4-halobenzoic acids, including derivatives similar to 4-Fluoro-3-sulfanylbenzoic acid, have been employed to significantly improve the conductivity of materials like PEDOT:PSS. These advancements are crucial for developing high-efficiency, ITO-free organic solar cells, marking substantial progress in renewable energy technology (Tan et al., 2016).

4. Antifungal and Antibacterial Applications

Compounds structurally similar to 4-Fluoro-3-sulfanylbenzoic acid have shown significant antifungal and antibacterial properties. For instance, fluoroquinazoline derivatives exhibited notable antifungal activity against a range of fungi, indicating potential for agricultural and medical applications (Xu et al., 2007).

5. Proton Exchange Membranes in Fuel Cells

In the development of fuel cell technology, derivatives of 4-Fluoro-3-sulfanylbenzoic acid have been utilized in synthesizing sulfonated poly(arylene ether sulfone) copolymers. These materials demonstrate high proton conductivity and are considered promising for polyelectrolyte membrane applications, reflecting the compound's significance in advancing clean energy solutions (Kim et al., 2008).

properties

IUPAC Name

4-fluoro-3-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2S/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMLNDHWRTUUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-sulfanylbenzoic acid

CAS RN

1219001-34-9
Record name 4-fluoro-3-sulfanylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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